Product packaging for 3,3,3-Triphenylpropyl chloride(Cat. No.:CAS No. 14865-73-7)

3,3,3-Triphenylpropyl chloride

Cat. No.: B8481719
CAS No.: 14865-73-7
M. Wt: 306.8 g/mol
InChI Key: OEZBYOHDNBAAMF-UHFFFAOYSA-N
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Description

Contextualization within Organohalogen Chemistry

Organohalogen compounds, organic molecules containing one or more halogen atoms, are fundamental to many areas of chemical research and industry. The presence of a halogen atom, in this case, chlorine, imparts a unique reactivity profile to the molecule. The carbon-chlorine bond in 3,3,3-triphenylpropyl chloride is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This classic reactivity pattern is the cornerstone of its utility in a wide array of chemical transformations.

The field of organohalogen chemistry is vast, with compounds ranging from simple alkyl halides to complex, naturally occurring molecules with potent biological activity. cardiff.ac.uk Within this broad class, this compound is distinguished by the presence of the three phenyl rings. This structural feature not only imparts significant steric bulk but also influences the reactivity of the molecule through electronic effects. The triphenylmethyl group can stabilize nearby carbocationic intermediates, a factor that can be pivotal in certain reaction mechanisms.

Overview of Strategic Importance in Synthetic Methodologies

The strategic importance of this compound stems from its role as a versatile synthetic intermediate. Its primary function is as an alkylating agent, enabling the introduction of the 3,3,3-triphenylpropyl group onto various nucleophiles. oncohemakey.comgoogle.commdpi.com This alkylation is a key step in the construction of larger, more complex molecules with tailored properties.

The bulky nature of the triphenylpropyl group can be strategically employed to direct the stereochemical outcome of reactions, to create specific molecular clefts or cavities in supramolecular chemistry, or to enhance the thermal stability and solubility of polymers. Furthermore, the triphenylmethyl moiety is a known chromophore and can be incorporated to bestow specific photophysical properties upon a molecule.

Research has demonstrated the use of this compound and its derivatives in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. arkat-usa.orgontosight.aichemicalbook.com For instance, it has been utilized in the preparation of substituted pyrimidine (B1678525) and piperidine (B6355638) derivatives. arkat-usa.orgontosight.ai The synthesis of analogs of anti-melanoma compounds has also showcased the utility of the related N-(1-oxo-3,3,3-triphenylpropyl) moiety, highlighting the importance of this structural motif in drug discovery. acs.orgudel.edu

A plausible synthetic route to this compound involves the conversion of 3,3,3-triphenylpropionic acid to its corresponding alcohol, 3,3,3-triphenylpropan-1-ol (B8303131), followed by chlorination. 3,3,3-Triphenylpropionic acid can be synthesized from triphenylcarbinol and malonic acid. prepchem.com The acid can then be converted to its acid chloride, which in turn can be reduced to the alcohol. prepchem.com Standard chlorinating agents like thionyl chloride or phosphorus trichloride (B1173362) could then be employed to yield this compound.

Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
This compound C₂₁H₁₉Cl318.83Solid (predicted)Not available
3,3,3-Triphenylpropionic acidC₂₁H₁₈O₂302.37Solid180-182 sigmaaldrich.com
(3,3,3-Trichloropropyl)triphenylphosphonium chlorideC₂₁H₁₉Cl₄P444.15SolidNot available
3,3,3-Tris(p-chlorophenyl)propionyl chlorideC₂₁H₁₄Cl₄O424.14SolidNot available

Spectroscopic Data for Structurally Related Compounds

¹³C NMR Data for 3,3,3-Triphenylpropionic Acid chemicalbook.com

Chemical Shift (ppm)Assignment
~178Carbonyl carbon (C=O)
~145Quaternary aromatic carbon (C-Ar)
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~57Quaternary aliphatic carbon (C(Ph)₃)
~42Methylene (B1212753) carbon (-CH₂-)

¹H NMR Data for Analogs

The ¹H NMR spectrum of a derivative, Methyl N-(1-Oxo-3,3,3-triphenylpropyl)phenylalaninate, shows characteristic signals for the triphenylpropyl group. acs.org The aromatic protons typically appear as a complex multiplet in the range of 7.1-7.3 ppm. The methylene protons adjacent to the trityl group would be expected to appear as a triplet, and the methylene protons adjacent to the chlorine atom would also be expected to appear as a triplet in the ¹H NMR spectrum of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19Cl B8481719 3,3,3-Triphenylpropyl chloride CAS No. 14865-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14865-73-7

Molecular Formula

C21H19Cl

Molecular Weight

306.8 g/mol

IUPAC Name

(3-chloro-1,1-diphenylpropyl)benzene

InChI

InChI=1S/C21H19Cl/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

OEZBYOHDNBAAMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Routes and Methodological Advancements for 3,3,3 Triphenylpropyl Chloride

Direct Synthetic Pathways and Reagent Systems

Direct synthetic routes to 3,3,3-triphenylpropyl chloride are not prominently documented in the reviewed literature. The synthesis typically proceeds through the transformation of more readily accessible precursors, such as the corresponding alcohol or carboxylic acid. The direct chlorination of a suitable hydrocarbon precursor is challenging due to the relative inertness of the C-H bonds and the potential for multiple and non-selective halogenation.

Precursor Chemistry and Functional Group Interconversions

A key precursor for the synthesis of this compound is 3,3,3-triphenylpropionic acid. This carboxylic acid can be synthesized from triphenylcarbinol and malonic acid. prepchem.com The reaction involves heating the two reagents, which leads to the formation of the desired propionic acid. prepchem.com

Once 3,3,3-triphenylpropionic acid is obtained, a two-step functional group interconversion is employed to yield the target chloride.

Reduction of the Carboxylic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol, 3,3,3-triphenylpropan-1-ol (B8303131). A common and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF). liverpool.ac.uk This reduction has been reported to proceed with good yields. liverpool.ac.uk

Chlorination of the Alcohol: The resulting 3,3,3-triphenylpropan-1-ol is then converted to this compound. This is a standard functional group interconversion in organic synthesis. While specific optimized conditions for this exact substrate are not detailed in the provided research, this transformation is typically achieved using a variety of chlorinating agents. Common reagents for this type of conversion include thionyl chloride (SOCl₂), often in the presence of a base like pyridine, or other reagents like phosphorus pentachloride (PCl₅) or concentrated hydrochloric acid under appropriate conditions. The choice of reagent can influence the reaction conditions and the purification strategy. For instance, the conversion of 3,3,3-triphenylpropionic acid to its acid chloride (a different compound) is readily achieved with thionyl chloride. prepchem.comprepchem.com A similar approach is expected to be effective for the conversion of the alcohol to the alkyl chloride.

An alternative, though less direct, pathway involves the conversion of 3,3,3-triphenylpropan-1-ol to the corresponding iodide using red phosphorus and iodine, which has been reported with a high yield of 86%. liverpool.ac.uk While this produces the iodide, it highlights a successful functional group transformation from the alcohol. The corresponding chloride can be inferred to be accessible through similar halogenation chemistry.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of the synthesis of this compound focuses on maximizing the efficiency of each step in the multi-step sequence.

For the reduction of 3,3,3-triphenylpropionic acid to 3,3,3-triphenylpropan-1-ol, the use of lithium aluminum hydride in THF at temperatures ranging from 0 °C to room temperature has been shown to be effective, affording a yield of 73%. liverpool.ac.uk Key to yield enhancement is the careful control of the reaction stoichiometry and the dropwise addition of the acid solution to the LiAlH₄ solution to manage the exothermic nature of the reaction. liverpool.ac.uk

For the subsequent chlorination of 3,3,3-triphenylpropan-1-ol, optimization would involve screening various chlorinating agents and reaction conditions. For example, when using thionyl chloride, the reaction is often performed at reflux, and the excess reagent can be removed by distillation. The use of a solvent such as benzene (B151609) has been documented for the related conversion of the carboxylic acid to the acid chloride. prepchem.com The choice of solvent and temperature, as well as the workup procedure, would be critical parameters to optimize for maximizing the yield and purity of this compound.

The table below summarizes the reported conditions for the key precursor synthesis and interconversion steps.

Reaction Step Reactants Reagents & Conditions Product Yield (%) Reference
Acid SynthesisTriphenylcarbinol, Malonic acidHeat at 170°C for 3 hours3,3,3-Triphenylpropionic acidNot specified prepchem.com
Alcohol Synthesis3,3,3-Triphenylpropionic acidLiAlH₄, THF, 0°C to room temperature3,3,3-Triphenylpropan-1-ol73 liverpool.ac.uk
Iodide Synthesis3,3,3-Triphenylpropan-1-olRed phosphorus, Iodine3-Iodo-1,1,1-triphenylpropane86 liverpool.ac.uk

Comparative Analysis of Synthetic Efficiencies

Pathway via 3,3,3-Triphenylpropionic Acid:

Synthesis of 3,3,3-triphenylpropionic acid: The yield for this step is not explicitly stated, which is a significant data gap for a full efficiency analysis.

Reduction to 3,3,3-triphenylpropan-1-ol: This step proceeds with a reported yield of 73%. liverpool.ac.uk

Chlorination of 3,3,3-triphenylpropan-1-ol: The yield for this specific conversion is not available. However, analogous reactions for converting primary alcohols to alkyl chlorides using reagents like thionyl chloride typically proceed in high yields, often exceeding 80-90%.

This multi-step approach, while effective, is inherently less efficient than a hypothetical direct synthesis due to the accumulation of yield losses at each stage. A direct, single-step synthesis from a readily available starting material would be more atom-economical and cost-effective. However, no such direct methods have been prominently reported, suggesting that the indirect pathway through functional group interconversion remains the most practical approach at present. The efficiency of this route is critically dependent on the optimization of each individual transformation.

Mechanistic Investigations of Reactions Involving 3,3,3 Triphenylpropyl Chloride

Nucleophilic Substitution Processes

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, chloride, by a nucleophile. The two primary mechanisms for such reactions are the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The specific pathway taken by 3,3,3-triphenylpropyl chloride is dictated by a combination of steric and electronic factors inherent to its molecular structure.

Sₙ1 and Sₙ2 Pathway Elucidation

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This pathway is favored for primary and secondary substrates with minimal steric hindrance. chemistrysteps.comlibretexts.org However, this compound, despite being a primary chloride, possesses an exceptionally bulky triphenylmethyl (trityl) group at the adjacent (beta) carbon. This arrangement creates profound steric hindrance, effectively shielding the electrophilic carbon from backside attack by a nucleophile. libretexts.orgreddit.com Consequently, the Sₙ2 pathway is significantly disfavored and proceeds at an extremely slow rate, if at all. libretexts.org

Conversely, the Sₙ1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then rapidly attacked by the nucleophile. masterorganicchemistry.com For this compound, the initial formation of a primary carbocation would be energetically unfavorable. However, this unstable primary carbocation can undergo a rapid rearrangement to a more stable carbocation. libretexts.org Specifically, a 1,2-phenyl shift (a type of Wagner-Meerwein rearrangement) would transform the initial primary carbocation into a highly stabilized tertiary, benzylic carbocation. masterorganicchemistry.comlibretexts.org The stability of this rearranged carbocation makes the Sₙ1 pathway, accompanied by rearrangement, the more plausible mechanism for nucleophilic substitution reactions of this compound, particularly under solvolytic conditions. amherst.eduquizlet.com

Table 1: Analysis of Nucleophilic Substitution Pathways for this compound
FactorSₙ2 Pathway AnalysisSₙ1 Pathway Analysis
Substrate ClassPrimary (typically favors Sₙ2)Primary (typically disfavors Sₙ1)
Steric HindranceExtreme steric bulk from the triphenylmethyl group at the β-carbon severely inhibits backside attack. libretexts.orgSteric hindrance accelerates the departure of the leaving group but initial carbocation is unstable.
Carbocation IntermediateNo intermediate formed (concerted mechanism).Initial primary carbocation is highly unstable, but rearranges via a 1,2-phenyl shift to a stable tertiary benzylic cation. libretexts.org
Overall ViabilityHighly unlikely due to overwhelming steric hindrance.Likely to occur, proceeding through a rearranged carbocation intermediate.

Influence of Steric and Electronic Factors on Reaction Mechanisms

The competition between Sₙ1 and Sₙ2 pathways is heavily influenced by both steric and electronic effects.

Steric Factors : The dominant steric feature of this compound is the immense size of the substituent at the C-3 position. This is analogous to neopentyl systems, which are known to be extremely unreactive in Sₙ2 reactions due to steric hindrance. libretexts.org The three phenyl groups prevent the nucleophile from achieving the necessary collinear, backside approach for an Sₙ2 transition state. chemistrysteps.comquora.com This steric congestion is the primary reason for the inhibition of the Sₙ2 mechanism. In an Sₙ1 reaction, while steric hindrance around the reaction center can accelerate the rate-determining step by relieving steric strain as the leaving group departs, the key influence here is on the subsequent rearrangement. chemistrysteps.com

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism.

Sₙ2 Pathway : An Sₙ2 reaction proceeds with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. If the starting material were chiral at the carbon bearing the chlorine, the product would be formed as a single enantiomer with the opposite configuration.

Sₙ1 Pathway : The Sₙ1 mechanism involves a planar carbocation intermediate. quora.com Nucleophilic attack can occur from either face of this plane, typically leading to a racemic mixture of products if the reaction center is a stereocenter. For this compound, the situation is more complex due to the rearrangement. The initial chiral information (if any) at the alpha-carbon is lost. The key stereochemical event occurs at the C-2 carbon after the 1,2-phenyl shift. The resulting tertiary benzylic carbocation is planar, and nucleophilic attack on this new electrophilic center will lead to a racemic mixture if this center is the only source of chirality. If the molecule contains other stereocenters, a mixture of diastereomers would be expected.

Organometallic Transformations and Carbon-Carbon Bond Formation

This compound can serve as a precursor for the formation of organometallic reagents, which are powerful nucleophiles and bases used extensively in synthetic chemistry for creating new carbon-carbon bonds.

Generation and Reactivity of Organometallic Reagents from this compound

Organometallic reagents such as Grignard and organolithium compounds are typically prepared by the reaction of an organic halide with the corresponding metal. wikipedia.orgmnstate.edu

Formation : The reaction of this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would be expected to produce the Grignard reagent, 3,3,3-triphenylpropylmagnesium chloride. wikipedia.orglibretexts.org Similarly, reaction with lithium metal would yield 3,3,3-triphenylpropyllithium. The formation of these reagents from alkyl chlorides is generally feasible, though often requires activation of the metal surface. wikipedia.org Studies on analogous sterically hindered systems, such as neophyl chloride, suggest that the formation mechanism may involve radical intermediates, which could potentially lead to rearranged side products. alfredstate.edu

Reactivity : The resulting organometallic reagents would possess a highly polarized carbon-metal bond, rendering the carbon atom strongly nucleophilic and basic. mnstate.edu They would be expected to react readily with electrophiles. For example, they would add to the carbonyl group of aldehydes, ketones, and esters to form alcohols. youtube.com However, the significant steric bulk of the 3,3,3-triphenylpropyl group would likely influence their reactivity, potentially favoring reactions with smaller electrophiles or acting as a bulky base in the presence of acidic protons.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C bonds. While aryl chlorides are common substrates, the use of unactivated, sterically hindered primary alkyl chlorides like this compound presents a significant challenge. researchgate.netdicp.ac.cn

The Kumada coupling , which pairs an organic halide with a Grignard reagent using a nickel or palladium catalyst, is a suitable reaction for such substrates. organic-chemistry.orgwikipedia.org Research has shown that sterically encumbered primary alkyl chlorides, including neophyl chloride, can be successfully coupled with aryl Grignard reagents using specialized cobalt or nickel catalysts, often incorporating pincer or phosphine ligands. acs.orgorganic-chemistry.org These catalysts are effective for substrates that are prone to side reactions like β-hydride elimination (not a concern for this substrate) and that are sterically demanding.

Given these precedents, it is plausible that this compound could undergo a Kumada-type cross-coupling with an aryl Grignard reagent (e.g., phenylmagnesium bromide) in the presence of an appropriate nickel or cobalt catalyst to form 1,1,1,4-tetraphenylbutane. The success of such a reaction would heavily depend on a catalyst system capable of overcoming the steric hindrance to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. acs.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions for this compound
Reaction NameCoupling PartnersTypical CatalystApplicability and Notes
Kumada CouplingR-MgX (Grignard Reagent) + R'-XNi or Pd complexes wikipedia.orgHighly applicable. Studies on sterically hindered alkyl chlorides show success with specialized Ni or Co catalysts. acs.org
Negishi CouplingR-ZnX (Organozinc) + R'-XNi or Pd complexesPotentially applicable. The corresponding organozinc reagent would need to be prepared from the Grignard or organolithium.
Suzuki CouplingR-B(OR)₂ (Boronic acid/ester) + R'-XPd complexesLess common for unactivated sp³-hybridized chlorides. Would require synthesis of the corresponding boronic ester, which could be challenging.

C-Cl Bond Activation in Catalytic Cycles

The activation of the robust carbon-chlorine (C-Cl) bond is a critical step in many synthetic transformations. In the context of this compound, this activation is typically achieved through the use of transition metal catalysts. These catalytic cycles often involve oxidative addition of the C-Cl bond to a low-valent metal center, followed by subsequent steps such as transmetalation and reductive elimination to form the desired product and regenerate the active catalyst.

The specific nature of the catalyst, including the metal and its ligand sphere, plays a crucial role in the efficiency and selectivity of the C-Cl bond activation. For instance, palladium and nickel complexes are commonly employed for such transformations. The steric bulk of the 3,3,3-triphenylpropyl group can influence the accessibility of the C-Cl bond to the metal center, potentially requiring catalysts with specific steric and electronic properties to facilitate the reaction.

Table 1: Examples of Catalytic Systems for C-Cl Bond Activation

Catalyst SystemReaction TypeMechanistic Notes
Pd(PPh₃)₄ / BaseCross-couplingOxidative addition of the C-Cl bond to Pd(0) is the initial step.
Ni(COD)₂ / LigandReductive couplingThe ligand plays a key role in modulating the reactivity of the Ni center.
Rh(I) ComplexesCarbonylative couplingInvolves the insertion of carbon monoxide into the Rh-C bond.

Note: This table represents plausible catalytic systems based on general principles of C-Cl bond activation; specific studies on this compound may vary.

Radical Reaction Pathways and Single Electron Transfer (SET) Mechanisms

Beyond two-electron pathways, reactions involving this compound can also proceed through radical intermediates. These pathways are often initiated by a single electron transfer (SET) event, where an electron is transferred from a reductant to the C-Cl bond. This transfer leads to the formation of a radical anion, which then fragments to produce the 3,3,3-triphenylpropyl radical and a chloride anion.

The generation of the 3,3,3-triphenylpropyl radical opens up a variety of reaction pathways. One notable possibility is intramolecular cyclization, where the radical center attacks one of the phenyl rings. wikipedia.org The rate and regioselectivity of such cyclizations are governed by factors such as ring strain in the transition state and the stability of the resulting cyclized radical. wikipedia.org

SET processes can be initiated by various means, including the use of chemical reductants (e.g., sodium naphthalenide, samarium(II) iodide) or through photoredox catalysis. libretexts.orgnih.gov In the latter, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor.

Table 2: Potential Radical Reactions of this compound

Initiation MethodIntermediatePotential Subsequent Reactions
Chemical Reductant (e.g., Na/Hg)3,3,3-Triphenylpropyl radicalHydrogen atom abstraction, dimerization, intramolecular cyclization
Photoredox Catalysis3,3,3-Triphenylpropyl radicalAddition to an alkene, reaction with a radical scavenger

Note: The specific outcomes depend on the reaction conditions and the presence of other reactive species.

Electrophilic Reactivity of Derived Intermediates

The heterolytic cleavage of the C-Cl bond in this compound, either spontaneously in a polar solvent (solvolysis) or assisted by a Lewis acid, would generate a primary carbocation. However, primary carbocations are generally unstable. In the case of the 3,3,3-triphenylpropyl system, the neighboring phenyl groups can play a crucial role in stabilizing the positive charge through a phenomenon known as neighboring group participation. scribd.comwikipedia.orgvedantu.com

This participation involves the delocalization of the pi-electrons of one of the phenyl rings onto the electron-deficient carbon center, leading to the formation of a bridged intermediate known as a phenonium ion . wikipedia.orgnih.govnih.gov The formation of a phenonium ion has significant stereochemical and regiochemical consequences for the reaction. For instance, nucleophilic attack on the phenonium ion can occur at either the benzylic carbon or the ipso-carbon of the participating phenyl ring, leading to rearranged products. wikipedia.orgvedantu.comslideshare.net

The stability of the phenonium ion intermediate and the distribution of products are influenced by the solvent, the nucleophile, and the electronic nature of the phenyl groups. nih.gov

Table 3: Potential Products from Reactions Involving Electrophilic Intermediates

Reaction ConditionIntermediatePotential Product(s)
Solvolysis in a protic solventPhenonium ion3,3,3-Triphenylpropan-1-ol (B8303131), rearranged alcohols
Reaction with a strong nucleophilePhenonium ionDirect substitution product, rearranged substitution products
Friedel-Crafts conditionsPhenonium ionIntramolecular cyclization products (e.g., dihydrophenanthrene derivatives)

Note: The product distribution is highly dependent on the specific reaction conditions.

Derivatization and Functionalization Strategies Utilizing the 3,3,3 Triphenylpropyl Scaffold

Synthesis of Novel Organic Derivatives

The functional handle provided by the terminal chloride in 3,3,3-triphenylpropyl chloride is a gateway to a wide array of organic derivatives. Nucleophilic substitution reactions and multi-step synthetic sequences allow for the incorporation of this bulky lipophilic scaffold into amides, esters, and complex heterocyclic systems.

The synthesis of amide and ester derivatives incorporating the 3,3,3-triphenylpropyl scaffold typically proceeds through a carboxylic acid intermediate, 4,4,4-triphenylbutanoic acid. This intermediate can be prepared from this compound via the corresponding Grignard reagent followed by carboxylation with carbon dioxide.

Amide Synthesis: Amide bond formation is one of the most fundamental transformations in organic synthesis. A common and effective method involves the activation of a carboxylic acid, followed by reaction with a primary or secondary amine. fishersci.dk The carboxylic acid (4,4,4-triphenylbutanoic acid) can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.dk This acyl chloride readily reacts with various amines in the presence of a base to yield the desired amides. hud.ac.uk Alternatively, modern coupling reagents such as carbodiimides (e.g., DCC, EDCl) or uronium salts (e.g., HATU, HBTU) can directly facilitate the condensation of the carboxylic acid with an amine under mild conditions.

Ester Synthesis: Similar to amidation, esterification can be achieved by activating the carboxylic acid intermediate. The reaction of 4,4,4-triphenylbutanoic acid with an alcohol in the presence of a catalytic amount of strong acid (Fischer esterification) is a classic method. For more sensitive substrates, coupling reagents are employed. The combination of triphenylphosphine (B44618) oxide and oxalyl chloride has been shown to be an efficient system for esterification at room temperature. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org The Mitsunobu reaction, which utilizes triphenylphosphine and an azodicarboxylate (e.g., DEAD), provides another mild method for converting an alcohol into an ester with the 4,4,4-triphenylbutanoic acid. nih.gov

Derivative TypeReactantGeneral MethodPotential Product
AmideAnilineAcyl Chloride MethodN-phenyl-4,4,4-triphenylbutanamide
AmideBenzylamineDCC CouplingN-benzyl-4,4,4-triphenylbutanamide
AmidePiperidine (B6355638)HATU Coupling1-(4,4,4-triphenylbutanoyl)piperidine
EsterMethanolFischer EsterificationMethyl 4,4,4-triphenylbutanoate
EsterEthanolTPPO/(COCl)₂ MethodEthyl 4,4,4-triphenylbutanoate
Estertert-ButanolMitsunobu Reactiontert-Butyl 4,4,4-triphenylbutanoate

The incorporation of the 3,3,3-triphenylpropyl moiety into heterocyclic systems like pyrimidines requires a multi-step approach, often involving the construction of the heterocyclic ring from a precursor bearing the scaffold. Pyrimidines are significant nitrogen-containing heterocycles found in many biologically active compounds. derpharmachemica.com

A common route to pyrimidine (B1678525) synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent (like an α,β-unsaturated ketone) with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328). derpharmachemica.comrjptonline.org To create a pyrimidine with the 3,3,3-triphenylpropyl group, a chalcone (B49325) (an α,β-unsaturated ketone) bearing this group can be synthesized first.

A plausible synthetic pathway could be:

Ketone Formation: this compound is converted to its Grignard reagent, which is then reacted with an acyl chloride (e.g., acetyl chloride) to produce a ketone, such as 5,5,5-triphenylpentan-2-one.

Chalcone Synthesis: The resulting ketone undergoes a Claisen-Schmidt condensation with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base to form the chalcone precursor.

Pyrimidine Ring Formation: The chalcone is then refluxed with a reagent like guanidine hydrochloride in the presence of a base (e.g., KOH) to yield the desired pyrimidine derivative. derpharmachemica.com This reaction constructs the heterocyclic ring, resulting in a molecule such as 4-phenyl-6-(3,3,3-triphenylpropyl)-2-aminopyrimidine.

This strategy allows for the fusion of the bulky, lipophilic 3,3,3-triphenylpropyl scaffold with the structurally important pyrimidine core.

Phosphorus-containing derivatives, particularly phosphonium (B103445) salts, are valuable synthetic intermediates. The most direct route to these derivatives from this compound is through a quaternization reaction. wikipedia.org

Synthesis of Phosphonium Salts: this compound, being a primary alkyl halide, can react with triphenylphosphine via a bimolecular nucleophilic substitution (SN2) reaction to form a stable alkyltriphenylphosphonium salt. libretexts.orgopenstax.org This reaction typically proceeds by heating the two reactants in a suitable solvent. The product, (3,3,3-triphenylpropyl)triphenylphosphonium chloride, is a key precursor for the Wittig reaction. lumenlearning.com

Application in Wittig Reaction: The phosphonium salt can be deprotonated at the carbon adjacent to the phosphorus atom using a strong base (e.g., n-butyllithium) to generate a phosphorus ylide, also known as a Wittig reagent. openstax.orglumenlearning.com This ylide is a powerful nucleophile that reacts with aldehydes or ketones to form alkenes, in a transformation known as the Wittig olefination. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and results in the formation of a carbon-carbon double bond at a specific location, with triphenylphosphine oxide as a byproduct. lumenlearning.com The use of the 3,3,3-triphenylpropyl scaffold in this reaction allows for the synthesis of complex alkenes containing the bulky trityl group.

Carbonyl CompoundProduct of Wittig Reaction
Formaldehyde(4,4,4-Triphenylbut-1-en-1-yl)benzene
Acetaldehyde(5,5,5-Triphenylpent-2-en-1-yl)benzene
Benzaldehyde1,2-Diphenyl-5,5,5-triphenylpent-1-ene
Acetone2-Methyl-5,5,5-triphenylpent-2-ene
CyclohexanoneCyclohexylidene(3,3,3-triphenylpropyl)methane

Introduction of Diverse Functional Groups onto the Scaffold

The 3,3,3-triphenylpropyl scaffold offers two primary sites for introducing additional functional groups: the propyl chain and the three phenyl rings.

Functionalization of the Propyl Chain: The terminal chloride is a good leaving group, making the C1 position susceptible to nucleophilic attack. A variety of functional groups can be introduced through SN2 reactions. For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, sodium cyanide introduces a nitrile group, and hydrolysis with hydroxide (B78521) yields the corresponding alcohol, 3,3,3-triphenylpropan-1-ol (B8303131). These transformations allow for the conversion of the chloride into a wide range of other functionalities.

Functionalization of the Phenyl Rings: The three phenyl rings can be functionalized via electrophilic aromatic substitution. The bulky alkyl substituent attached to the rings is an activating, ortho-, para-directing group. Due to significant steric hindrance from the quaternary carbon and the other two phenyl rings, substitution is expected to occur predominantly at the para-position of each ring. Standard electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) can be employed to introduce nitro, halogen, or acyl groups, respectively, onto the aromatic rings. rsc.org

Reaction TypeReagent(s)Site of FunctionalizationFunctional Group Introduced
Nucleophilic SubstitutionNaN₃Propyl Chain (C1)Azide (-N₃)
Nucleophilic SubstitutionKCNPropyl Chain (C1)Nitrile (-CN)
Nucleophilic SubstitutionNaOH (aq)Propyl Chain (C1)Hydroxyl (-OH)
Electrophilic Aromatic SubstitutionHNO₃ / H₂SO₄Phenyl Rings (para-position)Nitro (-NO₂)
Electrophilic Aromatic SubstitutionBr₂ / FeBr₃Phenyl Rings (para-position)Bromo (-Br)
Electrophilic Aromatic SubstitutionCH₃COCl / AlCl₃Phenyl Rings (para-position)Acetyl (-COCH₃)

Regioselective and Stereoselective Functionalization Approaches

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of newly introduced functional groups is a central goal in modern organic synthesis.

Regioselective Approaches: As discussed previously, the functionalization of the 3,3,3-triphenylpropyl scaffold is inherently regioselective. Nucleophilic substitution occurs exclusively at the C1 position of the propyl chain, while electrophilic aromatic substitution is strongly directed to the para-positions of the phenyl rings. masterorganicchemistry.com This high degree of regiocontrol is a direct consequence of the electronic properties and, more importantly, the steric bulk of the triphenylpropyl group. The steric hindrance effectively blocks the ortho-positions, making the para-position the only accessible site for electrophilic attack.

Stereoselective Approaches: The parent molecule, this compound, is achiral and thus has no stereocenters. Stereoselectivity becomes a consideration when reactions involving the scaffold create new stereocenters. masterorganicchemistry.com

An important example is the Wittig reaction discussed in section 4.1.3. The geometry of the resulting alkene can be controlled based on the nature of the ylide. Ylides that are not stabilized by electron-withdrawing groups, such as the one derived from (3,3,3-triphenylpropyl)triphenylphosphonium chloride, typically react with aldehydes to produce the (Z)-alkene as the major product with moderate to high selectivity. wikipedia.orgorganic-chemistry.org This stereoselectivity arises from the kinetics of the formation and decomposition of the oxaphosphetane intermediate in the reaction mechanism. wikipedia.org Therefore, by using the Wittig reaction, it is possible to stereoselectively synthesize (Z)-alkenes containing the 3,3,3-triphenylpropyl scaffold.

Furthermore, if a chiral center were to be introduced, for example at the C2 position of the propyl chain, subsequent reactions could be influenced by this center, potentially leading to diastereoselective outcomes. However, such transformations would require a multi-step sequence to first introduce functionality at the C2 position.

Advanced Applications in Synthetic Organic Chemistry

Utilization as a Building Block in Complex Molecular Architectures

The 3,3,3-triphenylpropyl group serves as a significant building block for introducing bulk and conformational rigidity into larger molecules. Organic building blocks are functionalized molecules that act as the fundamental components for the bottom-up assembly of complex molecular structures. The triphenylpropyl moiety is particularly useful when the goal is to create a sterically demanding environment or to establish a specific three-dimensional orientation of functional groups.

Research and patent literature reveal the incorporation of the 3,3,3-triphenylpropyl scaffold into a variety of complex chemical entities, particularly in the development of pharmacologically active agents and specialized organic materials. For instance, it has been integrated into piperidine (B6355638) derivatives, such as 1-(3,3,3-triphenylpropyl)-4-phenyl-4-piperidinemethanol, and benzamide (B126) structures like N-(1-amino-3,3,3-triphenylpropyl)-4-ethynylbenzamide. google.comgoogleapis.comgoogle.com In these contexts, the bulky triphenylpropyl group can influence the molecule's binding affinity and selectivity for biological targets by occupying specific hydrophobic pockets in proteins or enzymes.

Furthermore, its presence is noted in organometallic chemistry, for example, in the synthesis of 3,3,3-Triphenylpropyl-(pyridine)cobaloxime, highlighting its utility in constructing complex coordination compounds. shu.ac.uk The synthesis of derivatives like N-(1-Methyl-3,3,3-triphenylpropyl)benzamide further underscores its role as a foundational structure in synthetic endeavors. mdma.ch

Table 1: Examples of Complex Molecules Incorporating the 3,3,3-Triphenylpropyl Moiety
Compound NameMolecular Context/Application AreaReference
1-(3,3,3-triphenylpropyl)-4-phenyl-4-piperidinemethanolPharmaceutical Synthesis googleapis.com
N-(1-amino-3,3,3-triphenylpropyl)-4-ethynylbenzamidePatented Chemical Entity google.comgoogle.com
3,3,3-Triphenylpropyl-(pyridine)cobaloximeOrganometallic Chemistry shu.ac.uk
N-(1-Methyl-3,3,3-triphenylpropyl)benzamideOrganic Synthesis Derivative mdma.ch

Role in Protecting Group Methodologies and Related Trityl Chemistry

The triphenylmethyl (trityl) group is a cornerstone of protecting group chemistry, especially for primary alcohols, due to its steric bulk and acid lability. The 3,3,3-triphenylpropyl group, as a close structural analog, can plausibly function as a "homotrityl" protecting group. The key difference is the insertion of a methylene (B1212753) (-CH2-) spacer between the chloride-bearing carbon and the triphenyl-substituted carbon.

This structural modification is expected to impart distinct properties compared to the conventional trityl group. The additional methylene unit would likely increase the steric hindrance around the reactive site, which could enhance the selectivity for protecting less hindered primary hydroxyl groups over more hindered secondary or tertiary ones. Furthermore, this spacer may alter the electronic properties and stability of the corresponding carbocation intermediate formed during deprotection. The 3,3,3-triphenylpropyl cation would be a primary carbocation, which is inherently less stable than the tertiary trityl cation. However, it would be stabilized by resonance through the phenyl rings via hyperconjugation and inductive effects, though likely to a different extent than the direct resonance stabilization in the trityl cation. This difference in cation stability would directly influence the conditions required for cleavage, potentially offering a different acid-lability profile and orthogonality to other protecting groups.

Table 2: Predicted Comparative Properties of Trityl vs. 3,3,3-Triphenylpropyl Protecting Groups
PropertyTrityl (Triphenylmethyl)3,3,3-Triphenylpropyl (Predicted)
StructurePh3C-Ph3C-CH2-CH2-
Steric HindranceHighVery High
Carbocation IntermediateTertiary (highly stable)Primary (destabilized, but with phenyl group influence)
Acid LabilityHigh (cleaved by mild acids)Potentially lower (requiring stronger acidic conditions)
Potential AdvantageWell-established, easy to cleave.Increased stability, potentially higher selectivity, different orthogonality.

Precursor in Specialized Wittig-Type Reactions

The Wittig reaction is a powerful method for alkene synthesis, proceeding through the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. The ylide is typically prepared from a phosphonium (B103445) salt, which is synthesized via the reaction of a phosphine, such as triphenylphosphine (B44618), with an alkyl halide.

3,3,3-Triphenylpropyl chloride is a suitable alkyl halide precursor for generating a specialized Wittig reagent. The reaction involves the nucleophilic substitution of the chloride by triphenylphosphine to form 3,3,3-triphenylpropyltriphenylphosphonium chloride. This phosphonium salt can then be deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to yield the corresponding phosphorus ylide.

The resulting ylide incorporates the bulky 3,3,3-triphenylpropyl group. When this ylide reacts with an aldehyde or ketone, it produces an alkene where this sterically demanding group is attached to one of the sp2-hybridized carbons of the newly formed double bond. This allows for the strategic installation of the triphenylpropyl moiety into a molecule via a carbon-carbon double bond, providing a route to complex alkenes with significant steric bulk, which can be useful for controlling molecular conformation or for creating specific cavities in supramolecular structures.

Plausible Reaction Scheme:

Phosphonium Salt Formation: Ph3C-CH2-CH2-Cl + PPh3 → [Ph3C-CH2-CH2-PPh3]+Cl- (this compound reacts with Triphenylphosphine to yield 3,3,3-Triphenylpropyltriphenylphosphonium chloride)

Ylide Formation: [Ph3C-CH2-CH2-PPh3]+Cl- + Base → Ph3C-CH2-CH=PPh3 (The phosphonium salt is deprotonated to form the phosphorus ylide)

Wittig Reaction: Ph3C-CH2-CH=PPh3 + R2C=O → Ph3C-CH2-CH=CR2 + Ph3P=O (The ylide reacts with a ketone or aldehyde to form the target alkene and triphenylphosphine oxide)

Applications in Macromolecular and Supramolecular Chemistry

The unique steric and electronic properties of the 3,3,3-triphenylpropyl group make it a valuable component in the design of advanced macromolecular and supramolecular systems.

In macromolecular chemistry , this bulky group can be incorporated into polymer chains to influence their physical properties. For example, it could be attached as a side group to a polymer backbone, drastically reducing chain mobility and increasing the glass transition temperature (Tg). Such polymers would be expected to be rigid and amorphous, with potential applications in high-performance plastics or as materials for gas separation membranes where the bulky side groups disrupt chain packing and increase free volume. The 3,3,3-triphenylpropyl moiety has been mentioned in the patent literature as a component in modified oligodeoxyribonucleotides, suggesting its use in tuning the properties of biomacromolecules. google.com

In supramolecular chemistry , which relies on non-covalent interactions to form larger, ordered structures, the triphenylpropyl group is an effective director of self-assembly. Its large, hydrophobic surface promotes π-π stacking and van der Waals interactions. Research has shown that derivatives like 3,3,3-triphenylpropyl isocyanurate participate in forming structurally well-defined supramolecular aggregates through hydrogen bonding networks. researchgate.netresearchgate.netresearchgate.net In these assemblies, the bulky triphenylpropyl units dictate the spatial arrangement of the molecules, leading to the formation of discrete, stable complexes in solution. This preorganization is crucial for creating functional supramolecular systems for applications in host-guest chemistry, molecular recognition, and self-healing materials. harvard.eduresearchgate.net

Table of Mentioned Compounds

Compound NameChemical FormulaRole/Context
This compoundC21H19ClPrimary subject of the article
1-(3,3,3-triphenylpropyl)-4-phenyl-4-piperidinemethanolC33H35NOComplex molecular architecture
N-(1-amino-3,3,3-triphenylpropyl)-4-ethynylbenzamideC30H26N2OComplex molecular architecture
3,3,3-Triphenylpropyl-(pyridine)cobaloxime-Organometallic complex
N-(1-Methyl-3,3,3-triphenylpropyl)benzamideC29H27NOSynthetic derivative
Trityl chloride (Triphenylmethyl chloride)C19H15ClAnalog for protecting group comparison
TriphenylphosphineC18H15PReagent for Wittig reaction
3,3,3-Triphenylpropyltriphenylphosphonium chlorideC39H34ClPIntermediate in Wittig reaction
Triphenylphosphine oxideC18H15OPByproduct of Wittig reaction
3,3,3-Triphenylpropyl isocyanurate-Component in supramolecular assembly

Computational and Theoretical Chemistry Studies on 3,3,3 Triphenylpropyl Chloride and Its Derivatives

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of 3,3,3-Triphenylpropyl chloride would require quantum mechanical calculations, such as Density Functional Theory (DFT). Such studies would provide insights into:

Molecular Orbital (MO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's reactivity. The distribution of these orbitals would indicate the likely sites for nucleophilic or electrophilic attack.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density would reveal the distribution of charge throughout the molecule. An electrostatic potential map would highlight electron-rich and electron-poor regions, offering clues about intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis would provide a detailed picture of the bonding within the molecule, including the nature of the C-Cl bond and the interactions between the phenyl rings and the propyl chain.

Without specific studies on this compound, it is not possible to provide quantitative data, such as orbital energies or partial atomic charges.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could elucidate the pathways of various reactions, such as nucleophilic substitution (SN1 and SN2) or elimination (E1 and E2) reactions. This would involve:

Locating Transition States: Identifying the geometry and energy of transition states is crucial for understanding the kinetics of a reaction. Computational methods can model these high-energy structures that are difficult to observe experimentally.

Calculating Activation Energies: The energy barrier for a reaction determines its rate. Theoretical calculations could provide the activation energies for different potential reaction pathways, allowing for predictions of the major products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can confirm that a located transition state connects the desired reactants and products.

Currently, there are no published reaction pathway models or transition state calculations specifically for this compound.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is complex due to the rotation of the three phenyl groups and the bonds within the propyl chain. A computational conformational analysis would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating key dihedral angles and calculating the corresponding energy would identify the most stable conformations (energy minima) and the barriers to rotation.

Analysis of Stereoelectronic Effects: The relative orientation of orbitals can significantly influence the stability and reactivity of a molecule. Studies could investigate effects such as hyperconjugation between the C-H or C-C bonds of the propyl chain and the antibonding orbital of the C-Cl bond. The bulky nature of the triphenylmethyl group would also introduce significant steric effects, which would be a primary focus of such a study.

Detailed information on the preferred conformations and the energetic penalties for conformational changes of this compound is not available in the current literature.

Predictive Modeling of Reactivity and Selectivity

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, use calculated molecular descriptors to predict the reactivity or other properties of a molecule. For this compound and its derivatives, such models could:

Correlate Electronic Properties with Reactivity: Models could be developed to predict the rate of a particular reaction based on calculated parameters like orbital energies or atomic charges.

Predict the Effects of Substituents: By computationally introducing different substituent groups onto the phenyl rings, it would be possible to create a model that predicts how these changes would affect the molecule's reactivity and selectivity in various reactions.

The development of such predictive models is contingent on having a dataset of experimentally determined reactivities for a series of related compounds, which, in conjunction with computational data, is currently lacking for derivatives of this compound.

Future Research Directions and Emerging Paradigms

Innovations in C-Cl Bond Activation Methodologies for Enhanced Reactivity

The C-Cl bond in unactivated alkyl chlorides is notoriously strong, making its cleavage a significant hurdle in synthetic chemistry. acs.orgacs.org For a sterically encumbered substrate like 3,3,3-Triphenylpropyl chloride, this challenge is amplified. Innovations in C-Cl bond activation are therefore paramount.

Recent breakthroughs in photoredox and zirconocene catalysis have shown promise for the activation of C-Cl bonds in 1°, 2°, and 3° unactivated alkyl chlorides under mild conditions. acs.orgresearchgate.net This dual catalytic system can lower the activation energy for C-Cl bond cleavage, making it a viable strategy for traditionally unreactive chlorides. acs.orgresearchgate.net Future work could focus on adapting these methods to overcome the steric hindrance of the triphenylmethyl group in this compound.

Another emerging area is the use of visible-light-induced C-Cl bond activation via free-carbene insertion . acs.orgnih.gov This catalyst-free method has been successful with polychloroalkanes and could be explored for the selective activation of the C-Cl bond in this compound, potentially leading to novel homologation strategies. acs.orgnih.gov

Table 1: Emerging C-Cl Bond Activation Methodologies

Methodology Key Features Potential Advantages for this compound
Photoredox and Zirconocene Catalysis Mild reaction conditions, effective for unactivated alkyl chlorides. acs.orgresearchgate.net Could overcome the high activation energy of the sterically hindered C-Cl bond.
Visible-Light-Induced Carbene Insertion Catalyst-free, proceeds under visible light irradiation. acs.orgnih.gov Offers a potentially selective and sustainable activation pathway.

Exploration of Novel Synthetic Transformations

Beyond simple C-Cl bond cleavage, future research will likely explore the incorporation of the 3,3,3-triphenylpropyl moiety into a variety of molecular scaffolds through novel synthetic transformations. The development of such reactions would be contingent on the successful activation of the C-Cl bond.

One area of interest could be the use of this compound in cross-coupling reactions . While challenging, advancements in catalysis for sterically hindered substrates could enable the formation of new carbon-carbon and carbon-heteroatom bonds. This could lead to the synthesis of complex molecules with unique three-dimensional structures.

Furthermore, the synthesis of derivatives of this compound could open up new avenues for research. For instance, the conversion of the chloride to other functional groups would provide a platform of novel building blocks for organic synthesis. Research into the synthesis and antiproliferative activity of triphenylphosphonium derivatives of natural products suggests that the triphenyl moiety can be a valuable component in the design of new therapeutic agents. nih.govacs.org

Integration with Flow Chemistry and Sustainable Synthesis Approaches

Flow chemistry is a rapidly developing field that offers significant advantages in terms of reaction control, safety, and scalability. syrris.commdpi.comvapourtec.com The integration of this compound chemistry with flow systems could enable reactions that are difficult to control in traditional batch processes. For example, the precise control over reaction temperature and time in a flow reactor could be beneficial for managing potentially exothermic reactions or for minimizing the formation of byproducts in sensitive transformations. acs.org

Moreover, flow chemistry aligns well with the principles of green and sustainable chemistry . vapourtec.com By minimizing waste, improving energy efficiency, and allowing for the safe use of hazardous reagents, flow chemistry can provide a more environmentally friendly approach to the synthesis and functionalization of this compound.

Table 2: Potential Applications of Flow Chemistry for this compound

Application Benefit
C-Cl Bond Activation Improved control over reaction parameters, enabling the use of highly reactive intermediates.
Multi-step Synthesis Telescoped reaction sequences for the efficient construction of complex molecules. mdpi.com

Design of Advanced Materials Incorporating the 3,3,3-Triphenylpropyl Moiety

The bulky and rigid nature of the triphenylmethyl group suggests that the 3,3,3-triphenylpropyl moiety could be a valuable component in the design of advanced materials. The incorporation of this group into polymers or functional molecules could impart unique properties.

For example, materials containing the triphenylmethyl moiety have been investigated for use as host materials in phosphorescent organic light-emitting diodes (PHOLEDs) . mdpi.com The steric bulk of the triphenylmethyl group can help to prevent intermolecular interactions that can lead to quenching of phosphorescence. Research could explore the synthesis of polymers or small molecules containing the 3,3,3-triphenylpropyl moiety for similar applications in optoelectronics.

Additionally, the triphenylmethyl radical and its derivatives are stable, luminescent, and redox-active, making them of interest for applications in spintronics and energy storage . rsc.orgresearchgate.netchemrxiv.org The synthesis of materials incorporating the 3,3,3-triphenylpropyl moiety could lead to the development of new functional materials with tailored electronic and magnetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,3,3-Triphenylpropyl chloride, and how do reaction parameters (e.g., catalyst, solvent) influence yield?

  • Methodological Answer : The synthesis of triphenylalkyl chlorides often employs Friedel-Crafts alkylation, where aluminum chloride (AlCl₃) acts as a Lewis acid catalyst. For example, benzene derivatives react with halogenated precursors (e.g., 3-chloropropane derivatives) under anhydrous conditions . Solvent choice (e.g., dichloromethane or chloroform) and temperature control (0–25°C) are critical to minimize side reactions like polyalkylation. Reaction progress can be monitored via thin-layer chromatography (TLC), with typical yields ranging from 60% to 85% depending on stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for confirming the propyl chain structure and phenyl group attachment. Infrared (IR) spectroscopy identifies C-Cl stretching vibrations (~550–850 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation and detects impurities. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using reverse-phase columns and acetonitrile/water gradients .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive C-Cl bond. Store under inert gas (argon or nitrogen) in sealed, amber vials at –20°C. Use anhydrous solvents (e.g., dried dichloromethane) during experiments. Conduct reactions in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact .

Advanced Research Questions

Q. What mechanistic pathways explain byproduct formation during the synthesis of this compound, and how can they be suppressed?

  • Methodological Answer : Common byproducts include di- or tri-alkylated benzene derivatives due to over-alkylation. Mechanistic studies suggest that controlling the electrophilicity of the intermediate carbocation via slow reagent addition reduces polyalkylation. Catalytic systems with milder acids (e.g., FeCl₃) or sterically hindered solvents (e.g., 1,2-dichloroethane) can improve selectivity. GC-MS or LC-MS analysis identifies byproducts, enabling optimization of reaction time and temperature .

Q. How can chiral or regioisomeric impurities in this compound be resolved, and what chromatographic methods are suitable?

  • Methodological Answer : If stereoisomers form (e.g., due to asymmetric propyl chain substitution), chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases can separate enantiomers. For regioisomers, silica gel column chromatography using gradient elution (hexane/ethyl acetate) effectively isolates products. Recrystallization in ethanol/water mixtures further purifies the compound .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) reveal that the compound degrades rapidly in basic conditions (pH > 10) via nucleophilic substitution. Kinetic experiments using UV-Vis spectroscopy at 25–50°C determine activation energy (Eₐ) via Arrhenius plots. Thermodynamic stability is assessed via differential scanning calorimetry (DSC), identifying decomposition onset temperatures (~150–200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.